(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one
CAS No.: 102245-22-7
Cat. No.: VC0026373
Molecular Formula: C10H16O
Molecular Weight: 152.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102245-22-7 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.237 |
| IUPAC Name | (4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1 |
| Standard InChI Key | XQTVBJNIDHXCNX-WPRPVWTQSA-N |
| SMILES | CC1CC(=O)C=CC1C(C)C |
Introduction
Chemical Identity and Structural Characteristics
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is a cyclohexene derivative with a carbonyl functional group. This compound belongs to the broader class of cyclic monoterpenoids, which are naturally occurring organic compounds composed of two isoprene units.
Basic Identification Parameters
The compound is characterized by several identifying parameters that establish its unique chemical identity:
| Parameter | Value |
|---|---|
| CAS Number | 102245-22-7 |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.237 g/mol |
| IUPAC Name | (4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1 |
| Standard InChIKey | XQTVBJNIDHXCNX-WPRPVWTQSA-N |
| SMILES Notation | CC1CC(=O)C=CC1C(C)C |
| PubChem Compound ID | 21725225 |
These identifiers provide a standardized reference system for the compound in chemical databases and literature.
Structural Features
The molecular structure of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one features:
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A six-membered cyclohexene ring
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An unsaturated C=C bond between positions 2 and 3
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A ketone functional group (C=O) at position 1
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A methyl substituent at position 5 with R configuration
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A propan-2-yl (isopropyl) group at position 4 with R configuration
The cyclohexene backbone provides conformational flexibility while the specific stereochemistry at positions 4 and 5 dictates the spatial orientation of the methyl and isopropyl substituents. The cis arrangement of these groups significantly influences the compound's three-dimensional structure and, consequently, its reactivity and potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one can be inferred from its structure and compared with related compounds.
Physical Properties
While specific experimental data for this exact compound is limited in the provided sources, some properties can be predicted based on its structure:
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Physical State: Likely a colorless to pale yellow liquid at room temperature, based on similar monoterpene ketones
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Solubility: Probably poorly soluble in water due to its predominantly hydrocarbon structure, but likely soluble in organic solvents such as ethanol, acetone, and ether
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The ketone group at position 1 can participate in typical carbonyl reactions, including:
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Nucleophilic addition reactions
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Reduction to alcohols
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Condensation reactions
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The C=C double bond can undergo:
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Addition reactions (e.g., hydrogenation, halogenation)
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Epoxidation
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Dihydroxylation
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The stereochemistry at positions 4R and 5R creates a specific spatial arrangement that may influence the stereoselectivity of reactions occurring at these or adjacent positions.
Structural Comparison with Related Compounds
It is informative to compare (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one with structurally related compounds identified in the available literature.
Comparison with (4R,5R)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
The compound (4R,5R)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one shares similar stereochemistry but differs in functional group placement:
| Feature | (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one | (4R,5R)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O₂ |
| Molecular Weight | 152.237 g/mol | 168.23 g/mol |
| Functional Groups | Ketone at C-1, Double bond between C-2 and C-3 | Ketone at C-1, Hydroxyl at C-4, Methyl at C-2, Double bond between C-2 and C-3 |
| Stereochemistry | 4R, 5R | 4R, 5R |
The additional hydroxyl group and differently positioned methyl group in the latter compound result in different physical properties and reactivity patterns .
Comparison with (1R,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol
Another related compound, (1R,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol, represents an alcohol analog:
| Feature | (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one | (1R,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈O |
| Molecular Weight | 152.237 g/mol | 154.25 g/mol |
| Functional Groups | Ketone at C-1, Double bond between C-2 and C-3 | Hydroxyl at C-1, Methyl at C-1, Double bond between C-2 and C-3 |
| Stereochemistry | 4R, 5R | 1R, 4R |
This compound has been reported in natural sources including Zanthoxylum schinifolium and Eucalyptus sparsa, suggesting potential ecological roles for this class of compounds .
Industrial and Research Applications
Based on the chemical structure and properties of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one, several potential applications can be inferred:
Research Value
The compound may serve as:
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Synthetic intermediate: A building block for the synthesis of more complex natural products or pharmaceutical compounds.
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Stereochemical model: A system for studying stereoselective reactions and structure-activity relationships.
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Pharmacological probe: A tool for investigating biological pathways, particularly if it demonstrates specificity for certain receptors or enzymes.
Future Research Directions
Several promising avenues for further investigation of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one include:
Comprehensive Characterization
A complete experimental determination of physical properties would be valuable, including:
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Melting/boiling point
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Optical rotation
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Solubility parameters
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Spectroscopic data (NMR, IR, MS)
Biological Screening
Systematic evaluation of biological activities such as:
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Antimicrobial activity against various pathogens
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Anti-inflammatory effects in cellular and animal models
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Antioxidant capacity
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Toxicity profiling
Structure-Activity Relationships
Development of a series of structural analogs with systematic modifications to:
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Explore the impact of stereochemistry on biological activity
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Identify positions where modifications enhance desired properties
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Optimize physical properties for specific applications
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